3-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-6-phenylpyrimidin-4(3H)-one
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Overview
Description
3-(2-(2,6-Dimethylmorpholino)-2-oxoethyl)-6-phenylpyrimidin-4(3H)-one is a complex organic compound that features a morpholine ring, a pyrimidine ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-6-phenylpyrimidin-4(3H)-one typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Morpholine Derivative: The starting material, 2,6-dimethylmorpholine, is synthesized through the reaction of morpholine with acetone under acidic conditions.
Synthesis of the Pyrimidine Ring: The pyrimidine ring is formed through a cyclization reaction involving appropriate precursors such as urea and β-diketones.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-(2-(2,6-Dimethylmorpholino)-2-oxoethyl)-6-phenylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine or pyrimidine rings using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol under reflux conditions.
Substitution: Alkyl halides in the presence of a base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced morpholine derivatives.
Substitution: Formation of substituted morpholine or pyrimidine derivatives.
Scientific Research Applications
3-(2-(2,6-Dimethylmorpholino)-2-oxoethyl)-6-phenylpyrimidin-4(3H)-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its potential use in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-6-phenylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylmorpholine: A simpler morpholine derivative used in organic synthesis.
Phenylpyrimidine Derivatives: Compounds with similar pyrimidine structures but different substituents, used in various chemical and pharmaceutical applications.
Uniqueness
3-(2-(2,6-Dimethylmorpholino)-2-oxoethyl)-6-phenylpyrimidin-4(3H)-one is unique due to its combination of a morpholine ring, a pyrimidine ring, and a phenyl group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-6-phenylpyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-13-9-20(10-14(2)24-13)18(23)11-21-12-19-16(8-17(21)22)15-6-4-3-5-7-15/h3-8,12-14H,9-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UISUILQUCOLPGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CN2C=NC(=CC2=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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